Comparative Binding Affinity and Target Engagement Profile of AZD 5582 vs. LCL161
AZD 5582 exhibits a balanced and potent binding profile across the three key IAPs, a critical differentiator from the comparator LCL161. While LCL161 demonstrates high affinity for cIAP1 and cIAP2, it has significantly inferior inhibiting activity against XIAP [1]. In contrast, AZD 5582 binds to the BIR3 domains of cIAP1, cIAP2, and XIAP with IC50 values of 15 nM, 21 nM, and 15 nM, respectively, enabling simultaneous inhibition of XIAP and cIAP1/2 [1]. The EC50 for XIAP binding for AZD 5582 is reported as 15 nM [1].
| Evidence Dimension | Binding affinity (IC50) to IAP BIR3 domains |
|---|---|
| Target Compound Data | cIAP1: 15 nM; cIAP2: 21 nM; XIAP: 15 nM |
| Comparator Or Baseline | LCL161: High affinity for cIAP1/2, inferior XIAP inhibition |
| Quantified Difference | AZD 5582 demonstrates high potency for XIAP (IC50/EC50 = 15 nM), whereas LCL161 shows inferior activity against XIAP [1]. |
| Conditions | Biochemical binding assay using BIR3 domains of cIAP1, cIAP2, and XIAP [1]. |
Why This Matters
The ability to simultaneously inhibit XIAP and cIAP1/2 is essential for overcoming apoptosis resistance in cancers where XIAP is a primary anti-apoptotic driver, a therapeutic profile not achieved by LCL161 [1].
- [1] Kikuchi S, et al. Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic AZD5582 induces apoptosis in multiple myeloma. J Pharmacol Sci. 2024 Jan;154(1):30-36. View Source
